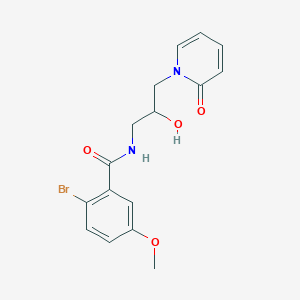

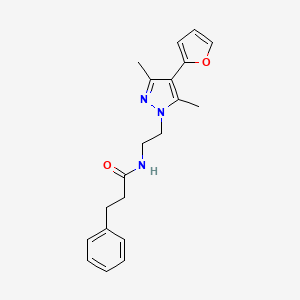

![molecular formula C18H20O4 B2913752 Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate CAS No. 328396-03-8](/img/structure/B2913752.png)

Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate

説明

Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate is a chemical compound with the CAS Number: 328396-03-8 . It has a molecular weight of 300.35 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C18H20O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3 . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 300.35 . More research is needed to provide a detailed physical and chemical properties analysis.科学的研究の応用

1. Stereochemical Control in Yeast-Mediated Reductions

Ethyl 4-benzyloxy-3-oxobutanoate, closely related to Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate, has been studied for its stereochemical control in fermenting baker's yeast-mediated reductions. This research highlights the influence of yeast-to-substrate ratios and the presence of ethanol in determining the stereochemical outcomes of reductions involving similar compounds (Manzocchi et al., 1987).

2. Synthesis and Biological Activity

A compound structurally similar to this compound, Ethyl 4-(2-Aryloxyhexyloxy)benzoate, was synthesized and tested for its ability to induce metamorphosis in silkworm larvae, demonstrating its potential biological activity (Furuta et al., 2006).

3. Enzymatic Hydrolysis Using Ultrasound

The enzymatic hydrolysis of Ethyl-3-hydroxy-3-phenylpropanoate, a compound similar to this compound, was enhanced by the application of an ultrasound bath. This technique led to a significant decrease in reaction time without impacting the yield or enantiomeric excess of the reaction products (Ribeiro et al., 2001).

4. Liquid Crystalline Polysiloxanes Synthesis

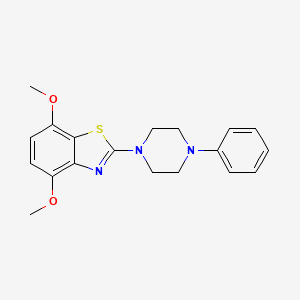

Research on monomers, including Ethyl 4-[4-(allyloxy)benzoyloxy]benzoates, which are structurally related to this compound, has been conducted to synthesize side chain liquid crystalline polysiloxanes. These compounds exhibit high smectogen properties and display a wide range of thermotropic polymorphism (Bracon et al., 2000).

5. Enantioselective Autoinduction in Aldol Condensation

Ethyl [3-2H]3-phenyl-3-hydroxypropanoate, closely related to this compound, was used to study the enantioselective autoinductive effect in the aldol condensation of ethyl acetate and benzaldehyde, revealing significant stereoselective influences (Alberts & Wynberg, 1990).

Safety and Hazards

特性

IUPAC Name |

ethyl 3-hydroxy-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOHCJGAMMDPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2913672.png)

![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913674.png)

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyphenyl)acetamide](/img/structure/B2913675.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzamide](/img/structure/B2913681.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2913683.png)

![3-oxo-N-propyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2913686.png)

![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)

![1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2913690.png)